5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with a fused benzo[a]phenanthridine core.
- Its systematic name indicates the presence of an ethoxy group, an iodo substituent, and a methoxy group on the phenyl ring.
- The compound’s unique structure suggests potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- researchers often employ multistep syntheses involving cyclization reactions, functional group transformations, and heterocyclic ring formation.
- Industrial production methods may involve optimization of existing synthetic routes or modifications to improve yield and scalability.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The iodinated, ethoxylated, and methoxylated derivatives are key intermediates.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug lead.
Medicine: Assess its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Evaluate its use in materials science (e.g., dyes, polymers) or as a catalyst.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action is lacking.
- Researchers would need to investigate its binding to cellular targets, metabolic pathways, and potential therapeutic effects.
Comparison with Similar Compounds
Uniqueness: Compare this compound’s structure, reactivity, and biological properties with related benzo[a]phenanthridines.
Similar Compounds: Other benzo[a]phenanthridines, such as berberine and sanguinarine, share structural features.
Remember that while I’ve provided an overview, further research and experimental studies are necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C28H28INO3 |
---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-1,3,6,12c-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C28H28INO3/c1-5-33-23-13-17(12-20(29)27(23)32-4)26-25-19(14-28(2,3)15-22(25)31)24-18-9-7-6-8-16(18)10-11-21(24)30-26/h6-13,19,30H,5,14-15H2,1-4H3 |
InChI Key |
AXGMTEBPTKCBSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=C3C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.